卡博芬硫氧

描述

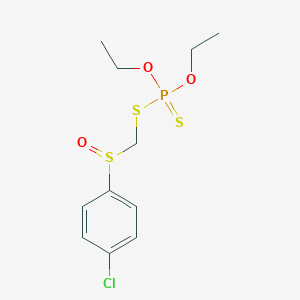

Carbofenothion sulfoxide is a chemical compound with the formula C11H16ClO3PS3 and a molecular weight of 358.865 . It is also known by other names such as Phosphorodithioic acid, S-[[(4-chlorophenyl)sulfinyl]methyl] O,O-diethyl ester .

Synthesis Analysis

Sulfoxides, including Carbofenothion sulfoxide, can be synthesized by the oxidation of sulfides . A variety of methods have been reported, including the use of hydrogen peroxide, periodic acid catalyzed by FeCl3, and other oxidizing agents . The synthesis of sulfoxides in carbohydrate chemistry has also been explored .Molecular Structure Analysis

The Carbofenothion sulfoxide molecule contains a total of 35 bonds. There are 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 sulfoxide, and 1 phosphate/thiophosphate .Chemical Reactions Analysis

Carbofenothion sulfoxide, as a halogenated organophosphate derivative, is susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .科学研究应用

Carbophenothion Sulfoxide

Carbophenothion Sulfoxide is a chemical compound with the formula C11H16ClO3PS3 . It’s often used in the field of chemistry, particularly in the synthesis of other compounds .

Potential Applications

- Chemical Synthesis : Carbophenothion Sulfoxide can be used in the synthesis of organic sulfides . The deoxygenation of sulfoxides to their corresponding sulfides is a common and substantial transformation in organic synthetic chemistry .

- Pharmaceutical Field : Although specific applications of Carbophenothion Sulfoxide in the pharmaceutical field are not mentioned in the search results, sulfoxides and sulfones are known to play significant roles in medicinal chemistry .

- Biological Field : Sulfoxides, including Carbophenothion Sulfoxide, are important in biological systems. They are often involved in the synthesis of a diverse range of biological, pharmaceutical, and natural active molecules .

- Chemical Field : Carbophenothion Sulfoxide might be used in the chemical industry, particularly in the production of other chemicals .

- Medicinal Industry : Sulfoxides, including Carbophenothion Sulfoxide, are known to have applications in the medicinal industry .

- Organic Synthetic Chemistry : Carbophenothion Sulfoxide could potentially be used in organic synthetic chemistry, particularly in the synthesis of organic sulfides .

Pesticide

Carbophenothion, a compound closely related to Carbophenothion Sulfoxide, was used as a pesticide for citrus fruits under the name of Trithion . It was used as an insecticide and acaricide . Although not used anymore, it is still a restricted use pesticide in the United States .

Glycosyl Donor in Carbohydrate Synthesis

Sulfoxides, including Carbophenothion Sulfoxide, can be used as glycosyl donors in carbohydrate synthesis . They can also be used in dehydrative glycosylations, glycal activation, and thioglycoside donor activation .

Seed Dressing

Carbophenothion, a compound closely related to Carbophenothion Sulfoxide, was used as a seed dressing on cereals . This use was subsequently withdrawn from certain areas in the U.K. due to injury to geese . The report included some collateral studies which were of interest with regard to possible residues in human foods .

Residue Analysis

The tolerances for Carbophenothion are expressed but apply to total residues including parent, its sulfoxide and sulfone, and their corresponding oxygen analogs . This indicates a potential application in residue analysis in food safety and environmental monitoring .

安全和危害

Carbofenothion sulfoxide is highly toxic. The estimated fatal oral dose is 0.6 g for a 150 lb. (70 kg) person . It is an indirect cholinesterase inhibitor, meaning its effects are on the nervous system . It is classified as Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification .

未来方向

While specific future directions for Carbofenothion sulfoxide are not mentioned in the search results, the broader field of organophosphates, to which Carbofenothion sulfoxide belongs, continues to be an area of active research. This includes the development of new synthesis methods, the exploration of their mechanisms of action, and the investigation of their environmental impact .

属性

IUPAC Name |

(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHNDTNSNGVHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864763 | |

| Record name | S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbofenothion sulfoxide | |

CAS RN |

17297-40-4 | |

| Record name | Carbophenothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

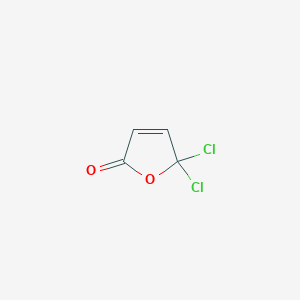

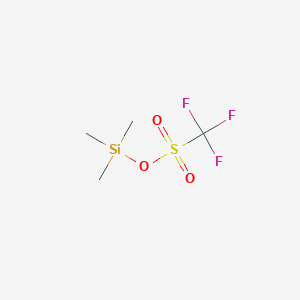

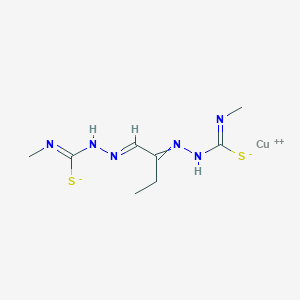

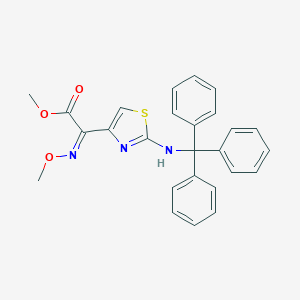

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)